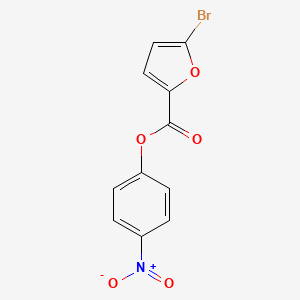

4-Nitrophenyl 5-bromofuran-2-carboxylate

CAS No.:

Cat. No.: VC16057875

Molecular Formula: C11H6BrNO5

Molecular Weight: 312.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H6BrNO5 |

|---|---|

| Molecular Weight | 312.07 g/mol |

| IUPAC Name | (4-nitrophenyl) 5-bromofuran-2-carboxylate |

| Standard InChI | InChI=1S/C11H6BrNO5/c12-10-6-5-9(18-10)11(14)17-8-3-1-7(2-4-8)13(15)16/h1-6H |

| Standard InChI Key | HRSWBJYTQLPHAE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C2=CC=C(O2)Br |

Introduction

Structural and Physicochemical Properties

The compound’s structure comprises a furan ring substituted with bromine at the 5-position and a carboxylate ester at the 2-position, which is further conjugated to a 4-nitrophenyl group. Key physicochemical properties include:

The nitro group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the bromine atom serves as a leaving group in cross-coupling methodologies .

Synthetic Routes and Optimization

Suzuki-Miyaura Cross-Coupling

A common synthesis involves Suzuki-Miyaura coupling between methyl 5-bromofuran-2-carboxylate and (4-nitrophenyl)boronic acid, followed by transesterification or hydrolysis . For example:

-

Coupling Reaction:

Methyl 5-bromofuran-2-carboxylate reacts with (4-nitrophenyl)boronic acid in the presence of Pd(PPh₃)₂Cl₂ and Na₂CO₃ in 1,4-dioxane at 90°C . -

Esterification:

The intermediate methyl ester undergoes ester exchange with 4-nitrophenol under acidic or basic conditions to yield the title compound.

This method achieves moderate yields (20–40%) due to competing side reactions, necessitating chromatographic purification .

Direct Carboxylation

Alternative approaches employ 5-bromofuran-2-carbonyl chloride, generated via thionyl chloride treatment of the carboxylic acid, followed by reaction with 4-nitrophenol . This route avoids metal catalysts but requires stringent anhydrous conditions .

Spectroscopic Characterization

Advanced techniques confirm the compound’s structure:

-

¹H NMR: Aromatic protons of the 4-nitrophenyl group resonate at δ 8.28 and 7.93 (doublets, J=8.5 Hz), while furan protons appear at δ 7.28 and 6.95 .

-

¹³C NMR: Key signals include C=O at δ 167.24, nitroaryl carbons at δ 147.70 (C-NO₂), and furan carbons at δ 159.06 (C=O) and 110.36 (C-Br) .

-

HRMS: [M+H]⁺ peak observed at m/z 312.9429 (calculated 312.9430) .

Crystallization remains challenging due to low solubility, though synchrotron-based SC-XRD has resolved its solid-state structure in rare cases .

Biological Relevance and Applications

Antimycobacterial Activity

4-Nitrophenyl 5-bromofuran-2-carboxylate serves as a precursor to 5-aryl-furan-2-carboxylic acids, potent inhibitors of Mycobacterium tuberculosis MbtI, a salicylate synthase critical for siderophore biosynthesis . By disrupting iron acquisition, these compounds exhibit MIC values of 2–8 µg/mL against drug-resistant strains .

Structure-Activity Relationships (SAR)

-

Nitro Group: Essential for π-π stacking with Phe₃₂₈ in MbtI’s active site .

-

Bromine Atom: Enhances lipophilicity, improving membrane permeability .

-

Ester Moiety: Hydrolyzes in vivo to the active carboxylic acid, acting as a prodrug .

Industrial and Research Applications

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume